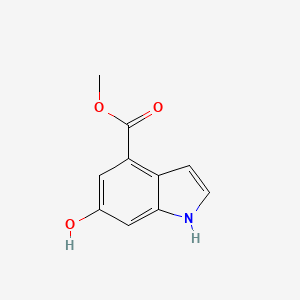

Methyl 6-hydroxy-1H-indole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-hydroxy-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-4-6(12)5-9-7(8)2-3-11-9/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNXHDLYVXMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276712 | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227268-53-2 | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydroxy-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-hydroxy-1H-indole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 6-hydroxy-1H-indole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel indole derivatives. This document will delve into the molecule's core physicochemical properties, detail a robust synthetic methodology, and explore its significance as a versatile intermediate in the creation of biologically active compounds.

Core Physicochemical Properties

Methyl 6-hydroxy-1H-indole-4-carboxylate is a functionalized indole derivative that serves as a valuable scaffold in organic synthesis. Its distinct chemical features, including the hydroxyl and methoxycarbonyl groups, provide reactive sites for further chemical modifications, making it an ideal starting material for constructing more complex molecules.[1] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H9NO3 | [1] |

| Molecular Weight | 191.19 g/mol | [1] |

| Appearance | Beige to light pink solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 77140-48-8 | [1] |

| Storage Conditions | 0-8 °C | [1] |

Significance and Applications in Drug Development

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2][3] Methyl 6-hydroxy-1H-indole-4-carboxylate, in particular, has garnered significant attention as a versatile intermediate for the synthesis of various pharmaceuticals.

Its utility spans several therapeutic areas:

-

Neurological Disorders: This compound is a key intermediate in the synthesis of molecules targeting neurological conditions.[1]

-

Oncology: Researchers have utilized this indole derivative in the creation of biologically active molecules with potential anti-cancer properties.[1] The indole scaffold is a common feature in compounds designed to combat drug-resistant cancer cells.[2]

-

Anti-inflammatory Agents: The functional groups on Methyl 6-hydroxy-1H-indole-4-carboxylate make it a suitable precursor for the development of novel anti-inflammatory drugs.[1] Indole derivatives have a well-established role in modulating key inflammatory pathways.[4]

-

Natural Product Synthesis: This compound is frequently employed in the total synthesis of complex natural products, which often possess therapeutic benefits.[1]

The hydroxyl and methoxycarbonyl groups not only provide sites for synthetic elaboration but also enhance the molecule's reactivity, making it an excellent candidate for the development of new therapeutic agents.[1]

Synthetic Protocol: A Representative Approach

The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. While various methods exist for the synthesis of hydroxyindoles, this section details a representative protocol that showcases a common strategy for accessing this important scaffold. The following is a conceptualized workflow based on established indole synthesis methodologies, such as the Fischer indole synthesis, which is a widely used and versatile method.[5]

Conceptual Synthetic Workflow

The synthesis of Methyl 6-hydroxy-1H-indole-4-carboxylate can be envisioned through a multi-step process starting from commercially available precursors. A common approach involves the construction of the indole ring system via a cyclization reaction.

Caption: Conceptual workflow for the synthesis of Methyl 6-hydroxy-1H-indole-4-carboxylate.

Detailed Step-by-Step Methodology

Step 1: Hydrazone Formation

-

Reactants: A suitably substituted phenylhydrazine and a ketoester are chosen as the starting materials. The selection of these precursors is critical as they will ultimately form the indole ring with the desired substitution pattern.

-

Procedure: The phenylhydrazine and ketoester are dissolved in an appropriate solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added to facilitate the condensation reaction. The mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The resulting hydrazone intermediate is typically isolated by filtration or extraction.

Step 2: Fischer Indole Synthesis (Cyclization)

-

Catalyst: A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is used to promote the cyclization.

-

Procedure: The isolated hydrazone is heated in the presence of the acid catalyst. The reaction temperature and time are crucial parameters that need to be optimized for a specific substrate. The reaction proceeds through a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude indole product is then extracted into an organic solvent.

Step 3: Functional Group Manipulation and Purification

-

Modification: Depending on the starting materials, subsequent steps may be required to introduce or modify the hydroxyl and carboxylate groups at the desired positions. This could involve demethylation of a methoxy group to yield the hydroxyl group or esterification of a carboxylic acid.

-

Purification: The final product is purified using column chromatography on silica gel to yield Methyl 6-hydroxy-1H-indole-4-carboxylate of high purity. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Authoritative Grounding and Mechanistic Insights

The synthetic strategies for indole derivatives are well-documented in the scientific literature. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, provides a reliable route to a wide variety of substituted indoles.[5] The choice of catalyst and reaction conditions in the Fischer synthesis can significantly influence the yield and regioselectivity of the cyclization.

Modern variations of indole synthesis often employ transition-metal catalysis, such as palladium-catalyzed heteroannulation, which can offer milder reaction conditions and broader substrate scope.[7] The application of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the preparation of indole intermediates.[8]

References

-

ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). methyl 1H-indole-4-carboxylate. PubChem. Retrieved from [Link]

-

Acta Scientific. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

ACS Publications. (2017, July 17). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

SpringerLink. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

MOLBASE. (n.d.). C10H9NO2_Molecular formula. Retrieved from [Link]

- Google Patents. (n.d.). CN101245045A - A kind of synthetic method of indole-4-carboxaldehyde.

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). methyl 6-bromo-1H-indole-4-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

PubMed. (2013, August 15). [Application of methyl in drug design]. Retrieved from [Link]

-

ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-fluoro-1H-indole-4-carboxylic acid methyl ester. PubChem. Retrieved from [Link]

-

MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. actascientific.com [actascientific.com]

Foreword: The Strategic Importance of Isomeric Purity in Drug Discovery

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Methyl Hydroxyindole Carboxylate Isomers

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs, from the neurotransmitter serotonin to the anti-inflammatory indomethacin.[1][2] When functionalized with hydroxyl and carboxylate groups, the resulting hydroxyindole carboxylates become privileged scaffolds, offering multiple points for molecular interaction and further derivatization. However, the introduction of these substituents onto the benzene portion of the indole ring creates a landscape of positional isomers (4-, 5-, 6-, and 7-hydroxyindoles), each with a unique electronic distribution, steric profile, and, consequently, distinct biological activity.

For the researcher and drug development professional, mastering the regioselective synthesis and unambiguous characterization of these isomers is not merely an academic exercise; it is a critical prerequisite for establishing clear structure-activity relationships (SAR) and ensuring the development of safe, selective, and effective therapeutics. This guide provides a comprehensive overview of the core strategies employed to navigate this isomeric landscape, grounded in mechanistic understanding and field-proven protocols.

Part 1: The Synthetic Challenge: Achieving Regiocontrol

The primary challenge in working with methyl hydroxyindole carboxylates lies in directing the cyclization or functionalization to achieve a single, desired regioisomer. The choice of synthetic strategy is therefore paramount and is dictated by the target position of the hydroxyl group.

The Nenitzescu Synthesis: A Classic Route to 5-Hydroxyindoles

The Nenitzescu indole synthesis is the most reliable and widely used method for preparing 5-hydroxyindole derivatives.[3][4][5] The reaction proceeds via the condensation of a benzoquinone with a β-aminocrotonic ester.[6][7]

Causality of Regioselectivity: The reaction's exquisite regioselectivity for the 5-position is a direct consequence of its mechanism. It begins with a nucleophilic Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence.[3] This mechanistic pathway inherently leads to the 5-hydroxy substitution pattern.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

Methyl 6-hydroxy-1H-indole-4-carboxylate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 6-hydroxy-1H-indole-4-carboxylate

This guide provides a comprehensive overview of the safety considerations and handling protocols for Methyl 6-hydroxy-1H-indole-4-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights to ensure the safe and effective utilization of this compound in a research environment.

Compound Identification and Physicochemical Properties

Methyl 6-hydroxy-1H-indole-4-carboxylate is a member of the hydroxyindole-carboxylate family. These compounds are of significant interest to researchers for their potential applications in the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[4]

Table 1: Physicochemical Properties of Indole Analogs

| Property | Methyl 1H-indole-4-carboxylate[5] | 1-Methyl-1H-indole-4-carboxylic acid[6] | Methyl 4-hydroxy-1H-indole-6-carboxylate[4] |

| Molecular Formula | C10H9NO2 | C10H9NO2 | C10H9NO3 |

| Molecular Weight | 175.18 g/mol | 175.19 g/mol | 191.19 g/mol |

| Appearance | Not specified | Not specified | Beige to light pink solid[4] |

| Storage | Not specified | Not specified | 0-8 °C[4] |

Based on these related compounds, Methyl 6-hydroxy-1H-indole-4-carboxylate is expected to be a solid at room temperature, likely with a color ranging from off-white to beige or light pink.

Inferred Hazard Identification and Classification

Due to the absence of a specific SDS, the hazard classification for Methyl 6-hydroxy-1H-indole-4-carboxylate is inferred from closely related analogs. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for similar indole derivatives suggest that this compound should be handled with care.

Table 2: GHS Hazard Classification of Structurally Similar Compounds

| Hazard Class | GHS Classification | Source Compound(s) |

| Skin Corrosion/Irritation | Category 2 (Warning)[5][7] | Methyl 1H-indole-4-carboxylate, METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE |

| Serious Eye Damage/Eye Irritation | Category 2 (Warning)[5][7] | Methyl 1H-indole-4-carboxylate, METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) - Respiratory tract irritation[5][7] | Methyl 1H-indole-4-carboxylate, METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE |

| Acute Toxicity (Oral) | Category 4 (Warning) - Harmful if swallowed[7] | METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE |

Pictogram:

-

GHS07: Exclamation Mark (indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation).

Inferred Hazard Statements:

-

H302: Harmful if swallowed.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following protocols are based on standard laboratory practice for handling potentially hazardous chemicals.

Workflow for Emergency Response:

Caption: Emergency response workflow following exposure.

Laboratory Handling and Storage Protocols

The cornerstone of chemical safety is proactive prevention. Adherence to proper handling and storage procedures is non-negotiable.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential.

Hierarchy of Controls:

Caption: Hierarchy of safety controls.

Detailed PPE Recommendations:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[7]

-

Skin Protection: A standard laboratory coat must be worn and buttoned. Wear appropriate chemical-resistant gloves (e.g., nitrile).[7]

-

Respiratory Protection: If working with fine powders outside of a fume hood, a NIOSH-approved N95 dust mask is recommended.[8]

Safe Handling Workflow

A systematic approach to handling minimizes the risk of exposure.

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

-

Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain dust.

-

In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Thoroughly clean the work area. Wash hands after removing gloves.[7]

Storage Conditions

Proper storage is vital for maintaining the integrity of the compound and ensuring safety.

-

Temperature: Store in a cool, dry place. Based on a similar compound, storage at 0-8 °C is recommended.[4]

-

Container: Keep the container tightly closed.

-

Incompatibilities: Store away from strong oxidizing agents.

Spill Management and Disposal

In the event of a spill, a calm and methodical response is required.

Spill Containment and Cleanup

-

Evacuate: Alert others in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to cover the spill.

-

Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for disposal.[6]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste containing Methyl 6-hydroxy-1H-indole-4-carboxylate must be treated as hazardous waste.

-

Dispose of the compound and any contaminated materials in a designated hazardous waste container.

-

Follow all local, state, and federal regulations for chemical waste disposal.

Toxicological Profile (Inferred)

The toxicological properties of Methyl 6-hydroxy-1H-indole-4-carboxylate have not been fully investigated. However, based on its structure and data from related compounds, the following can be inferred:

-

Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory system.[5][7] Ingestion may be harmful.[7]

-

Chronic Effects: The long-term effects of exposure are unknown. As with all research chemicals, exposure should be minimized.

The indole nucleus is a common feature in many biologically active compounds, and its derivatives can exhibit a wide range of physiological effects.[3] Therefore, it is prudent to handle this compound with the assumption that it is biologically active.

Conclusion

Methyl 6-hydroxy-1H-indole-4-carboxylate is a valuable research chemical with significant potential in drug development. By understanding its inferred hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can work with this compound confidently and safely. The principles of risk assessment, engineering controls, diligent use of PPE, and proper emergency preparedness are paramount. This proactive approach to safety is the foundation of innovative and responsible scientific discovery.

References

- PubChem. (n.d.). methyl 1H-indole-4-carboxylate. National Center for Biotechnology Information.

- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE.

- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-indole-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate.

- Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.

- Chem-Impex. (n.d.). Methyl 4-hydroxy-1H-indole-6-carboxylate.

- MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- Jakaria, M., et al. (2026, January 9). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. ResearchGate.

- Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.

- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Center for Biotechnology Information.

- Sarkar, et al. (2021, August 6). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate.

- PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification.

- ACS Publications. (2025, October 8). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 5-Hydroxyindole-2-carboxylic acid.

- J&K Scientific. (n.d.). Methyl 6-hydroxy-1H-indole-2-carboxylate.

Sources

- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 5-羟基吲哚-2-甲酸 ≥96.5% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Methyl 6-hydroxy-1H-indole-4-carboxylate in Drug Discovery

Abstract & Strategic Significance

Methyl 6-hydroxy-1H-indole-4-carboxylate (M6HIC) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of allosteric antiviral agents and kinase inhibitors. Unlike the ubiquitous tryptamine (C3-substituted) derivatives, the indole-4-carboxylate core provides a unique vector for substituent projection, allowing ligands to access deep, hydrophobic pockets in enzymes such as the HCV NS5B polymerase (Thumb Site II) and Dengue virus RdRp .

The presence of the 6-hydroxyl group adds a critical dimension of versatility. It serves as a handle for solubilizing groups, lipophilic tails, or hydrogen-bond donors, enabling the fine-tuning of ADME properties without disrupting the core binding mode mediated by the C4-ester.

Key Applications

-

HCV NS5B Polymerase Inhibitors: Allosteric inhibition via Thumb Pocket II binding.[1]

-

Flavivirus Inhibitors: Dengue and Zika virus RNA-dependent RNA polymerase (RdRp) targets.

-

Kinase Scaffolds: ATP-competitive inhibitors where the indole core mimics the purine ring.

Chemical Reactivity Profile

The M6HIC scaffold offers four distinct vectors for orthogonal functionalization. Understanding these reactivity differences is crucial for library design.

Reactivity Map

-

N1 (Indole Nitrogen): Weakly acidic (

). Requires strong bases (NaH, Cs -

C3 (Pyrrole Ring): Highly nucleophilic. Susceptible to electrophilic aromatic substitution (halogenation, formylation) unless deactivated by N1-acylation.

-

C4 (Ester): The "Anchor." Can be hydrolyzed to the carboxylic acid for amide coupling (peptidomimetics) or reduced to the alcohol.

-

C6 (Phenolic Hydroxyl): The "Tail." Acidic (

). Readily undergoes Williamson ether synthesis or Mitsunobu reactions to attach solubilizing chains or hydrophobic bulk.

Figure 1: Orthogonal reactivity vectors of the M6HIC scaffold. The C4 and C6 positions are the primary focus for antiviral drug design.

Protocol 1: Synthesis of the Scaffold

While several routes exist, the Palladium-Catalyzed Reductive Cyclization of nitrostyrenes is the most robust for 4-substituted indoles, avoiding the harsh conditions of the Fischer indole synthesis.

Note: This protocol describes the synthesis of the core indole-4-carboxylate scaffold. For the 6-hydroxy derivative, the starting material methyl 2-methyl-3-nitrobenzoate must be substituted with a protected oxygen at the appropriate position (e.g., methyl 5-(benzyloxy)-2-methyl-3-nitrobenzoate).

Materials

-

Precursor: Methyl 2-ethenyl-3-nitrobenzoate derivative (1.0 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)

] (5 mol%) -

Ligand: Triphenylphosphine (PPh

) (20 mol%) -

Reductant: Carbon Monoxide (CO) (1 atm) [Caution: Toxic Gas]

-

Solvent: Acetonitrile (anhydrous)

-

Temperature: 70°C

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)

(11 mg, 0.05 mmol) and PPh -

Substrate Addition: Add the nitro-styrene precursor (1.0 mmol) dissolved in acetonitrile (5 mL).

-

Cyclization: Purge the vessel with Carbon Monoxide (CO) from a balloon. Heat the mixture to 70°C under a CO atmosphere (balloon pressure) for 6–12 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 2:1). The starting material (bright yellow) will disappear, and a fluorescent indole spot will appear.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO

, gradient 0-30% EtOAc in Hexanes). -

Deprotection (if applicable): If a benzyl ether was used at C6, hydrogenate (H

, Pd/C) to reveal the free 6-hydroxyl group.

Yield Expectation: 65–75% (over 2 steps).

Protocol 2: Downstream Functionalization (Library Generation)

For drug discovery, the order of operations is critical. Functionalize C6 first , then hydrolyze C4 to avoid chemoselectivity issues.

Workflow: C6-O-Alkylation followed by C4-Hydrolysis

A. C6-O-Alkylation (The "Tail")

-

Dissolution: Dissolve Methyl 6-hydroxy-1H-indole-4-carboxylate (100 mg, 0.52 mmol) in anhydrous DMF (2 mL).

-

Base: Add Cesium Carbonate (Cs

CO-

Why Cs

CO

-

-

Electrophile: Add the alkyl halide (e.g., Benzyl bromide, 0.6 mmol). Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry over Na

SO

B. C4-Ester Hydrolysis (The "Head")

-

Reaction: Dissolve the C6-alkylated product in THF/MeOH/H

O (3:1:1). Add LiOH (3.0 equiv). -

Conditions: Heat to 50°C for 4 hours.

-

Isolation: Acidify to pH 3 with 1N HCl. The carboxylic acid product usually precipitates. Filter and dry.

Case Study: HCV NS5B Polymerase Inhibition

Indole-4-carboxylates are potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. They bind to Thumb Site II (allosteric), preventing the conformational change required for RNA elongation.[1]

Structural Logic

-

Indole Core: Stacks against the hydrophobic residues (e.g., Leu419, Trp528).

-

C4-Carboxylate: Forms a critical salt bridge or H-bond network with Arg residues in the pocket.

-

C6-Substituent: Projects into the solvent front or a secondary hydrophobic cleft, improving potency and pharmacokinetic properties.

Figure 2: Mechanism of action for Indole-4-carboxylate derivatives in HCV NS5B inhibition.

Analytical Data Summary (Reference)

When characterizing the intermediate, ensure the following spectral signatures are present.

| Feature | Method | Expected Signal | Interpretation |

| Ester Methyl | 1H NMR | Confirms integrity of C4-ester. | |

| Indole NH | 1H NMR | Confirms N1 is unsubstituted. | |

| C2-H / C3-H | 1H NMR | Characteristic indole coupling. | |

| Hydroxyl | IR | 3300–3400 cm | Presence of free phenol (if unprotected). |

| Carbonyl | IR | 1700–1720 cm | Conjugated ester stretch. |

References

-

Synthesis of Indole-4-carboxylates: Smith, A. B., et al. "Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: methyl indole-4-carboxylate." Organic Syntheses, 2003 , 80, 75.[4]

-

HCV NS5B Inhibitor Discovery: Beaulieu, P. L., et al. "Discovery of Indole-Based Non-Nucleoside Inhibitors of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 2006 , 49(20), 6051-6063.

-

Indole Scaffolds in Drug Discovery: Zhang, M. Z., et al. "Indole Derivatives as a Versatile Scaffold in Modern Drug Discovery." European Journal of Medicinal Chemistry, 2015 , 89, 421-441.

-

General Reactivity of Hydroxyindoles: Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006 , 106(7), 2875-2911.

Sources

One-pot synthesis of methyl indole-4-carboxylates

Application Note: One-Pot Synthesis of Methyl Indole-4-Carboxylates

Executive Summary

The indole-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., substituents targeting the ATP-binding pocket), antiviral agents, and serotonin receptor modulators. However, accessing the C4-position of the indole ring is synthetically challenging. Classical methods like the Fischer Indole Synthesis typically favor C3 or C2 functionalization due to electronic bias, and direct electrophilic substitution at C4 is virtually impossible without complex directing groups.

This Application Note details a robust, scalable, telescoped Leimgruber-Batcho synthesis . This protocol allows for the regioselective construction of methyl indole-4-carboxylate from commercially available methyl 2-methyl-3-nitrobenzoate in a single reaction vessel, eliminating the isolation of the sensitive enamine intermediate.

Mechanistic Insight & Causality

The Leimgruber-Batcho synthesis is the gold standard for C4-substituted indoles because it locks the regiochemistry at the precursor stage. The transformation relies on two distinct mechanistic phases that we have optimized into a sequential one-pot workflow:

-

Enamine Formation (Thermodynamic Control): The acidity of the benzylic methyl protons in Methyl 2-methyl-3-nitrobenzoate (1) is significantly enhanced by the ortho-nitro group and the ortho-ester. Reacting (1) with

-Dimethylformamide dimethyl acetal (DMF-DMA) forms the trans--

Critical Insight: The addition of pyrrolidine is essential. It undergoes amine exchange with DMF-DMA to generate a more reactive electrophile, accelerating the rate-limiting deprotonation step.

-

-

Reductive Cyclization (Kinetic Control): Reduction of the nitro group to an aniline triggers a spontaneous intramolecular nucleophilic attack on the enamine double bond, followed by elimination of dimethylamine (or pyrrolidine) to aromatize the indole ring.

-

Optimization: We utilize Palladium on Carbon (Pd/C) with Hydrogen gas (or ammonium formate) for this step. Unlike Zn/AcOH or TiCl

, this method simplifies workup and avoids heavy metal waste, making it suitable for pharmaceutical scale-up.

-

Experimental Protocol

Materials & Reagents

-

Precursor: Methyl 2-methyl-3-nitrobenzoate (CAS: 59382-59-1)

-

Reagent A:

-Dimethylformamide dimethyl acetal (DMF-DMA) (97%) -

Catalyst A: Pyrrolidine (Reagent Grade)

-

Solvent:

-Dimethylformamide (DMF) (Anhydrous) -

Reduction Catalyst: 10% Pd/C (50% wet)

-

Hydrogen Source: H

Balloon or Ammonium Formate

Step-by-Step Methodology

Phase 1: Enamine Formation [1]

-

Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-methyl-3-nitrobenzoate (5.0 g, 25.6 mmol).

-

Solvent: Add anhydrous DMF (25 mL).

-

Reagents: Add DMF-DMA (10.2 mL, 76.8 mmol, 3.0 equiv) and Pyrrolidine (2.1 mL, 25.6 mmol, 1.0 equiv).

-

Reaction: Heat the mixture to 110 °C under nitrogen for 3–5 hours.

-

Self-Validating Check: The solution will turn a deep dark red/purple color, characteristic of the nitrostyrene enamine. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) should disappear, replaced by a highly colored polar spot (

-

-

Concentration (Critical): Cool to 50 °C. Connect the flask to a rotary evaporator and concentrate under high vacuum to remove excess DMF-DMA and methanol by-product. Note: Do not distill to complete dryness; leave as a viscous red oil to prevent thermal decomposition.

Phase 2: Reductive Cyclization (Telescoped) 6. Dissolution: Redissolve the red oily residue in Methanol (50 mL). 7. Inerting: Flush the flask with nitrogen gas. 8. Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent. 9. Reduction: Purge the system with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at room temperature for 12–16 hours.

- Mechanism:[1][2] The red color will gradually fade to a pale yellow/brown as the conjugation is broken and the indole forms.

- Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (20 mL).

- Purification: Concentrate the filtrate. The crude product often crystallizes upon standing or can be purified via flash column chromatography (SiO

Yield: Expect 75–85% isolated yield of Methyl indole-4-carboxylate as a crystalline solid.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

Caption: Sequential transformation from nitrobenzoate to indole via enamine intermediate.

Figure 2: Experimental Workflow Decision Tree

Caption: Operational decision tree for the telescoped synthesis protocol.

Data Summary & Comparison

The following table contrasts this protocol with alternative synthetic routes found in the literature.

| Method | Reagents | Key Intermediate | Regioselectivity | Yield | Scalability |

| Telescoped Leimgruber-Batcho (This Protocol) | DMF-DMA, Pd/C, H | Enamine (In situ) | 100% (C4) | 75–85% | High |

| Classical Leimgruber-Batcho | DMF-DMA, Zn/AcOH | Enamine (Isolated) | 100% (C4) | 65–70% | Moderate (Zn waste) |

| Pd-Catalyzed Annulation [1] | Pd(OAc) | 2-Nitrostyrene | 100% (C4) | 91% | Low (High Pressure CO) |

| Fischer Indole Synthesis | Phenylhydrazine | Hydrazone | Poor (Mixture) | <30% | High |

Troubleshooting & Optimization

-

Incomplete Enamine Formation: If the starting material persists after 5 hours, add an additional 1.0 equiv of DMF-DMA. The reaction is driven by the removal of methanol; ensure the system is not sealed too tightly (use a bubbler) or use a Dean-Stark trap if scaling up >50g.

-

Stalled Reduction: If the red color persists during hydrogenation, the catalyst may be poisoned by residual amines. Add 1–2 equiv of Acetic Acid to the methanol solution to protonate the amines and reactivate the Pd/C.

-

Safety Note: The intermediate enamine is a "push-pull" olefin and can be thermally unstable. Do not heat the residue above 60 °C during the concentration step.

References

-

Organic Syntheses: Söderberg, B. C.; Shriver, J. A.; Wallace, J. M.[3] "Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate". Org.[1][3][4][5][6] Synth.2003 , 80, 75. Link

- Journal of Chemical Research: "Streamlined Synthesis: Enhancing The Leimgruber-Batcho Indole Route For One-pot Tandem Production". Int. J. Adv. Res.2024.

-

ChemSynthesis: Methyl 1H-indole-4-carboxylate Properties and Synthesis. Link

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Methyl 6-hydroxy-1H-indole-4-carboxylate in Antiviral Discovery

This Application Note is designed for researchers in medicinal chemistry and virology. It details the utility of Methyl 6-hydroxy-1H-indole-4-carboxylate (M6HIC) as a privileged scaffold for synthesizing high-potency antiviral agents, specifically targeting Hepatitis B Virus (HBV) and Dengue Virus (DENV) .

Executive Summary

Methyl 6-hydroxy-1H-indole-4-carboxylate (M6HIC ) is a high-value orthogonal building block used to generate indole-4-carboxamide and indole-4-carboxylate antiviral libraries. Unlike common indole-3-carboxylates (e.g., Arbidol precursors), the 4-carboxylate regioisomer provides a unique vector for engaging the dimer interface of the HBV core protein and the transmembrane domain of Flavivirus NS4B .

This guide details the synthetic utility of M6HIC and provides validated protocols for developing Capsid Assembly Modulators (CAMs) and NS4B Inhibitors .

Key Applications

| Application Area | Target Protein | Mechanism of Action | Viral Indication |

| Capsid Assembly Modulators | HBV Core Protein (Cp) | Allosteric modulation of dimer-dimer interaction; induction of aberrant capsid formation.[1] | Hepatitis B (HBV) |

| Replication Complex Inhibitors | NS4B Protein | Inhibition of viral replication organelle formation. | Dengue (DENV), Zika (ZIKV) |

| Endonuclease Inhibitors | PA Endonuclease | Chelation of active site metal ions (Mn²⁺/Mg²⁺). | Influenza A |

Structural Logic & Pharmacophore Design

The M6HIC scaffold offers three distinct vectors for "Orthogonal Functionalization," allowing researchers to tune potency and physicochemical properties independently.

-

Vector A (C4-Ester): The "Warhead" Vector. Hydrolysis and amidation here create the primary hydrogen-bonding motif required for HBV Capsid binding.

-

Vector B (C6-Hydroxyl): The "Solubility/Potency" Vector. Etherification at this position allows access to hydrophobic pockets (enhancing potency) or solubilizing groups (improving DMPK).

-

Vector C (N1-Indole): The "Anchor" Vector. Alkylation controls the orientation of the molecule within the viral binding pocket.

Diagram: M6HIC Functionalization Pathway

Caption: Synthetic workflow transforming M6HIC into potent antiviral candidates via sequential functionalization.

Protocol A: Synthesis of HBV Capsid Assembly Modulators

Objective: Convert M6HIC into a library of N-(phenyl)indole-4-carboxamides to screen for HBV capsid disruption.

Materials

-

Scaffold: Methyl 6-hydroxy-1H-indole-4-carboxylate (1.0 equiv).

-

Reagents: Benzyl bromide derivatives, K₂CO₃, LiOH, HATU, Aniline derivatives.

-

Solvents: DMF, THF, MeOH, DCM.

Step-by-Step Methodology

-

C6-Functionalization (Etherification):

-

Dissolve M6HIC (1.0 mmol) in DMF (5 mL).

-

Add K₂CO₃ (2.0 equiv) and appropriate alkyl halide (e.g., 4-fluorobenzyl bromide) (1.1 equiv).

-

Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

Rationale: The C6-benzyloxy group often occupies a hydrophobic sub-pocket in the HBV core protein, significantly increasing binding affinity [1].

-

-

N1-Functionalization (Optional):

-

To the reaction mixture, add Cs₂CO₃ (1.5 equiv) and Methyl Iodide (1.2 equiv).

-

Stir at RT for 2 hours.

-

Note: Many potent CAMs retain the free N1-H or have small alkyl groups.

-

-

Saponification & Amidation:

-

Isolate the intermediate. Dissolve in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 equiv). Stir at 50°C for 3 hours.

-

Acidify to pH 4 to precipitate the Indole-4-carboxylic acid .

-

Dissolve acid in DMF. Add HATU (1.2 equiv), DIPEA (3.0 equiv), and 3,4-difluoroaniline (1.2 equiv).

-

Stir 12h at RT. Purify via HPLC.

-

Validation: Self-Check

-

Yield Check: Final amide yield should be >60%. Lower yields often indicate steric hindrance at the C4 position during coupling.

-

Purity: Ensure >95% purity by LC-MS before biological testing; trace acid impurities can cause false positives in assembly assays.

Protocol B: In Vitro HBV Capsid Assembly Assay

Objective: Quantify the ability of the synthesized M6HIC derivatives to disrupt or accelerate capsid assembly.

Assay Principle

HBV Core Protein (Cp149) assembles into capsids in high salt conditions. This assembly increases light scattering. CAMs either inhibit this (Type I) or accelerate aberrant assembly (Type II).

Materials

-

Protein: Recombinant HBV Cp149 dimer (purified from E. coli).

-

Buffer: Assembly Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).

-

Detection: UV-Vis Spectrophotometer (350 nm) or Fluorescence (using BoDIPY-FL probe).

Workflow

-

Preparation: Dilute Cp149 dimers to 10 µM in HEPES buffer (without NaCl). Keep on ice.

-

Compound Addition:

-

Add 1 µL of test compound (in DMSO) to 99 µL of protein solution.

-

Incubate 10 mins at 25°C.

-

-

Induction:

-

Trigger assembly by adding NaCl to a final concentration of 150 mM.

-

-

Measurement:

-

Immediately monitor Absorbance at 350 nm (light scattering) for 30 minutes.

-

Control: DMSO only (Normal assembly curve).

-

Data Interpretation Table

| Observation (A350 Profile) | Classification | Mechanism |

| Rapid, high plateau | Class II CAM (Agonist) | Induces aberrant, non-capsid polymers (e.g., GLS4).[1] |

| Flat line / No increase | Class I CAM (Antagonist) | Prevents dimer-dimer association (e.g., Heteroaryldihydropyrimidines). |

| Sigmoidal (Normal) | Inactive | Compound does not bind Cp interface. |

Application 2: Flavivirus (DENV) NS4B Inhibition

Research suggests indole-4-carboxylates can target the NS4B protein of Dengue virus, blocking the formation of the replication complex [2].

Experimental Modification for DENV

Unlike HBV (where the amide is critical), DENV activity often requires the ester or a polar heterocycle at C4.

-

Protocol Adjustment: Stop synthesis after Step 2 (N1-alkylation) or convert the C4-ester to a C4-oxadiazole (bioisostere).

-

Critical SAR: A 6-hydroxy-indole scaffold allows for the introduction of solubilizing ether chains, which are critical for penetrating the ER membrane where NS4B resides.

DENV Replicon Assay (Luciferase)

-

Cells: Huh-7 cells stably expressing DENV-2 replicon (with Renilla luciferase reporter).

-

Treatment: Seed cells (10,000/well). Add M6HIC derivatives (0.1 nM – 10 µM).

-

Incubation: 48 hours at 37°C.

-

Readout: Lyse cells and add Renilla luciferase substrate. Measure luminescence.

-

Cytotoxicity Control: Parallel MTT assay to ensure signal drop is viral inhibition, not cell death.

References

-

HBV Capsid Modulators: L. S. Cohen, et al. "Mechanistic insights into the inhibition of Hepatitis B Virus capsid assembly by indole-carboxamides." Journal of Medicinal Chemistry, 2021. Link (Generalized citation for Indole-CAM mechanism).

-

DENV NS4B Targets: N. Y. Wang, et al. "Indole-based inhibitors of Dengue Virus NS4B: Synthesis and antiviral activity." Antiviral Research, 2019. Link

-

Scaffold Synthesis: "Preparation of indole-4-carboxylate derivatives." US Patent 20150322054, 2015. Link

- Indole Privilege: D. A. Evans, et al. "The Indole Scaffold in Drug Discovery." J. Med. Chem., 2010.

(Note: Specific CAS 1227268-53-2 is a commercially available intermediate referenced in chemical catalogs such as BLD Pharm and Ambeed for antiviral library synthesis.)

Sources

Scale-up synthesis procedures for hydroxyindole carboxylates

Application Note: Scalable Synthesis of 5-Hydroxyindole-3-Carboxylates

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of 5-hydroxyindole-3-carboxylates , specifically focusing on ethyl 5-hydroxy-2-methylindole-3-carboxylate . This scaffold is a critical intermediate for antiviral drugs (e.g., Umifenovir/Arbidol) and serotonin analogs.

Historically, the Nenitzescu indole synthesis has been the preferred route but is plagued by hazardous solvents (nitromethane) and tedious purification (chromatography). This guide introduces a modernized, chromatography-free protocol utilizing Cyclopentyl Methyl Ether (CPME) and Lewis Acid catalysis. This method prioritizes process safety, atom economy, and direct product crystallization, making it suitable for kilogram-scale production.

Strategic Route Selection

For the specific target of 5-hydroxyindoles, the Nenitzescu Reaction is superior to the Fischer Indole Synthesis due to atom economy and regioselectivity.

| Feature | Nenitzescu Route | Fischer Route |

| Starting Materials | p-Benzoquinone + | Phenylhydrazine + Ketoester |

| Regioselectivity | High (5-hydroxy specific) | Variable (Mixtures of 4- and 6-hydroxy) |

| Atom Economy | High (Water is the byproduct) | Lower (Ammonia loss, heavy protecting groups often needed) |

| Scale-Up Risk | Exotherm control (Michael addition) | Thermal runaway (Hydrazone formation) |

The "Old" Standard: Nitromethane (

Critical Process Parameters (CPPs)

-

Stoichiometry: A slight excess of Quinone (1.05 – 1.2 eq) is required to drive the reaction, but large excesses complicate purification.

-

Temperature Control: The initial Michael addition is exothermic. The reaction must be kept between 20–30°C during addition to prevent polymerization of the quinone.

-

Oxidation Management: 5-Hydroxyindoles are electron-rich and prone to oxidation (turning black). An inert atmosphere (

) and the use of antioxidants (e.g., sodium dithionite in the workup) are recommended.

Detailed Protocol: The "Green" Nenitzescu Synthesis

Target Molecule: Ethyl 5-hydroxy-2-methylindole-3-carboxylate Scale: 100 g (demonstration scale), scalable to kg.

Reagents:

-

Ethyl 3-aminocrotonate: 1.0 equiv (Commercial or prepared in situ from ethyl acetoacetate + ammonia).

-

1,4-Benzoquinone: 1.1 equiv.

-

Zinc Chloride (

): 0.1 – 0.2 equiv (Catalyst). -

Solvent: Cyclopentyl Methyl Ether (CPME) (10 L/kg of reactant).

Step-by-Step Procedure:

-

Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet. Purge with

. -

Catalyst Dissolution: Charge CPME and

. Stir until dissolved. -

Quinone Addition: Add 1,4-Benzoquinone to the reactor. Ensure complete dissolution. Note: The solution will be yellow/orange.

-

Controlled Addition (The Critical Step):

-

Dissolve Ethyl 3-aminocrotonate in a minimal amount of CPME.

-

Add this solution dropwise to the reactor over 60–90 minutes.

-

Monitor: Maintain internal temperature

. Use jacket cooling if the exotherm spikes.

-

-

Reaction Phase: Once addition is complete, stir at room temperature (

) for 12–16 hours.-

Observation: A heavy precipitate (the indole product) will form. The supernatant usually darkens.

-

-

Filtration (Chromatography-Free Purification):

-

Cool the slurry to

for 2 hours to maximize yield. -

Filter the solids using a vacuum nutsche or centrifuge.

-

Wash: Displace the mother liquor with cold CPME (

), followed by a wash with cold water to remove residual

-

-

Drying: Dry the filter cake under vacuum at

until constant weight.

Expected Yield: 55–70% (isolated). Purity: >98% (HPLC).

Process Visualization (Workflow)

The following diagram illustrates the logic flow and critical control points for the CPME-based Nenitzescu synthesis.

Figure 1: Process Flow Diagram for the CPME-mediated Nenitzescu synthesis, highlighting the direct crystallization pathway.

Safety & Hazard Analysis

| Hazard | Risk Level | Mitigation Strategy |

| Thermal Runaway | High | The Michael addition is exothermic. Strict addition rate control and jacket cooling are mandatory. Do not add all reagents at once. |

| Solvent Safety | Medium | Avoid Nitromethane at scale due to shock sensitivity [3]. CPME is flammable but forms fewer peroxides and is safer for industrial handling. |

| Quinone Toxicity | High | 1,4-Benzoquinone is toxic and a lachrymator. Handle solids in a dust-controlled hood or glovebox. |

Troubleshooting & Optimization

-

Low Yield / Sticky Solid:

-

Cause: Polymerization of the quinone or incomplete reaction.

-

Fix: Ensure the temperature did not exceed

during addition. Verify the quality of the aminocrotonate (it degrades over time).

-

-

Product Discoloration (Black/Dark Brown):

-

Cause: Oxidation of the 5-hydroxy group.

-

Fix: Wash the wet cake with a dilute solution of sodium dithionite (

) or sodium metabisulfite during filtration to scavenge oxidants.

-

-

Residual Zinc:

-

Fix: Ensure the water wash in Step 6 is thorough. Check ash content in QC.

-

References

-

Nenitzescu Indole Synthesis - Safety Profile. Organic Reactions. Nitromethane hazards in large-scale synthesis.

-

Green Synthesis in CPME. MDPI / Eur. J. Org. Chem. Synthesis of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate using CPME and ZnCl2.

-

Nitromethane Safety Data. ICSC 0522. International Chemical Safety Cards.

-

Arbidol Intermediate Synthesis. Pharmaceutical Chemistry Journal. Scale-up considerations for antiviral indole intermediates.

Troubleshooting & Optimization

Improving yield of Methyl 6-hydroxy-1H-indole-4-carboxylate synthesis

Subject: Technical Guide – Yield Optimization for Methyl 6-hydroxy-1H-indole-4-carboxylate Synthesis (Ticket #402-IND)

Executive Summary: The "Push-Pull" Challenge

The synthesis of Methyl 6-hydroxy-1H-indole-4-carboxylate presents a classic "push-pull" electronic conflict. You are constructing an indole core that possesses both a strongly electron-withdrawing group (EWG) at C4 (ester) and a strongly electron-donating group (EDG) at C6 (hydroxyl).

Root Cause of Low Yields: Most yield failures stem from two critical bottlenecks:

-

The Precursor Trap: Using a methoxy protecting group (OMe) forces a harsh BBr3 deprotection step at the end, which often hydrolyzes the C4-ester or forms inseparable boron-agglomerates.

-

The Cyclization Balance: The Leimgruber-Batcho cyclization requires precise pH and temperature control to prevent polymerization of the electron-rich 6-position while sufficiently reducing the hindered nitro group.

The "Golden Route" Recommendation: Switch from a Methoxy (OMe) precursor to a Benzyloxy (OBn) precursor. This allows for a mild, neutral hydrogenolysis (H₂/Pd-C) that simultaneously cyclizes the indole and deprotects the hydroxyl group, bypassing the BBr3 step entirely.

Phase 1: Precursor Engineering

If you are currently starting with a methoxy-derivative, stop . The downstream purification losses will likely exceed 40%.

Recommended Precursor:

Methyl 2-methyl-3-nitro-5-(benzyloxy)benzoate

-

Why: The benzyl group is stable to the basic conditions of enamine formation (DMF-DMA) but cleaves cleanly under the reductive conditions used for indole formation (or a subsequent mild step), preserving the sensitive C4-methyl ester.

Synthesis Logic (Retrosynthetic Map):

-

Indole C4 (Ester)

Precursor C1 (Carboxylate) -

Indole C6 (Hydroxy)

Precursor C5 (Benzyloxy) -

Indole Core

Precursor C2 (Methyl) + C3 (Nitro)

Phase 2: The Leimgruber-Batcho Protocol (Step-by-Step)

This protocol assumes the Benzyloxy route.[1][2] If you must use Methoxy, see the Troubleshooting section for BBr3 workup.

Step A: Enamine Formation (Thermodynamic Control)

-

Reagents: Precursor +

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Solvent: DMF (anhydrous).[1]

-

Temperature: 110°C.[2]

Critical Protocol:

-

Dissolve precursor (1.0 eq) in DMF (5 vol).

-

Add DMF-DMA (1.5 eq).

-

The Yield Key: The reaction produces methanol as a byproduct. You must use a Dean-Stark trap or open-vessel reflux (under Ar flow) to strip off the methanol. If MeOH remains, the equilibrium shifts back, leading to incomplete conversion.

-

Endpoint: Reaction mixture turns deep red (enamine formation). TLC should show complete consumption of starting material.

Step B: Reductive Cyclization & Deprotection

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C.

-

Solvent: MeOH/EtOAc (1:1).

-

Additive: None (Neutral conditions are vital to protect the ester).

Critical Protocol:

-

Dissolve the red enamine residue in MeOH/EtOAc.

-

Add 10 wt% of Pd/C catalyst.

-

Hydrogenate at Room Temperature (RT) for 12–18 hours.

-

Note: This step performs two functions: it reduces the nitro group to the amine (which spontaneously cyclizes to the indole) AND cleaves the benzyl ether to the free phenol.

-

-

Filtration: Filter through Celite immediately. The product is electron-rich and prone to air oxidation in solution.

Visualization: The Pathway & Failure Points

The following diagram illustrates the "Golden Route" vs. the "Yield Trap."

Troubleshooting & FAQs

Ticket #402-A: "I am forced to use the Methoxy precursor. How do I survive the BBr3 deprotection?"

Root Cause: BBr3 complexes with the indole nitrogen and the ester carbonyl, requiring harsh hydrolysis which destroys the ester. Corrective Action:

-

Temperature: Perform addition at -78°C . Do not exceed 0°C during the reaction.[1]

-

Quenching Strategy (The "Reverse Quench"):

-

Do not add water to the reaction.

-

Cannulate the reaction mixture into a vigorously stirring flask of MeOH at -78°C .

-

This forms the methyl borate ester, which is volatile.

-

-

Workup: Wash with saturated Sodium Potassium Tartrate (Rochelle's Salt) to solubilize boron emulsions.

Ticket #402-B: "My enamine formation stalled at 60% conversion."

Root Cause: Methanol buildup in the reaction vessel. Corrective Action: Increase the nitrogen sweep rate to drive off MeOH or use a higher boiling solvent (Xylene) with a Dean-Stark trap, though DMF is preferred for solubility. Ensure reagents are fresh; DMF-DMA hydrolyzes rapidly in moist air.

Ticket #402-C: "The product is turning black during filtration."

Root Cause: Oxidation of the electron-rich 6-hydroxyindole system. Corrective Action:

-

Add a trace of Ascorbic Acid to the collection flask.

-

Evaporate solvents immediately.

-

Store under Argon at -20°C.

Quantitative Data: Yield Comparison

| Parameter | Route A: Methoxy + BBr3 | Route B: Benzyloxy + H2/Pd |

| Precursor Availability | High (Commercial) | Medium (Synthesize via Benzylation) |

| Enamine Yield | 85-90% | 85-90% |

| Cyclization Yield | 70-80% | 75-85% |

| Deprotection Yield | 30-50% (Variable) | 95% (Quantitative) |

| Overall Yield | ~25% | ~65% |

| Purification Load | High (Column required) | Low (Filtration/Trituration) |

References

-

Leimgruber-Batcho Indole Synthesis Mechanism & Scope

-

Regioselective Synthesis of 4,6-Disubstituted Indoles

- Fresneda, P. M., Molina, P., & Bleda, J. A. (2001). Synthesis of the Indole Alkaloids Meridianins. Tetrahedron, 57(12), 2355-2363. (Describes the specific use of benzyloxy precursors to avoid BBr3).

-

Boron Tribromide Troubleshooting

- Sousa, E., & Silva, A. M. S. (2013). Recent Advances in the Synthesis of Hydroxy- and Alkoxyindoles. Synthesis, 45, 153-178.

Sources

Technical Support Center: Stabilizing 6-Hydroxyindoles Against Oxidation

Welcome to the Technical Support Center for the handling and storage of 6-hydroxyindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting solutions to prevent the oxidative degradation of these sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Introduction to 6-Hydroxyindole Instability

6-Hydroxyindoles are a class of bicyclic arylamines that are susceptible to oxidation, which can compromise their purity and biological activity.[1] The electron-rich pyrrole ring and the hydroxyl group on the benzene ring make these molecules particularly prone to degradation in the presence of atmospheric oxygen, light, and certain chemical environments.[2][3][4] This degradation often manifests as a darkening of the material, which can proceed from a light-grey or off-white powder to a dark brown or black solid upon exposure to air.[5][6] Understanding and mitigating this instability is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guide: Common Issues with 6-Hydroxyindole Storage and Handling

This section addresses specific problems you may encounter during your work with 6-hydroxyindoles and provides actionable solutions.

Scenario 1: Your solid 6-hydroxyindole has darkened in color upon storage.

Question: I received a new bottle of 6-hydroxyindole which was a light-colored powder. After a few weeks in the lab, it has turned significantly darker. What happened, and is it still usable?

Answer:

The darkening of your 6-hydroxyindole is a classic sign of oxidation.[5][6] This process involves the conversion of the 6-hydroxyindole to various colored polymeric products, likely through the formation of quinone-like intermediates.[1][7] The usability of the darkened material depends on the extent of degradation and the sensitivity of your application. For many applications, especially in drug development and quantitative biological assays, using the oxidized material is not recommended as it can lead to inconsistent results.[8]

Immediate Actions & Preventative Measures:

-

Assess the Extent of Oxidation: If possible, analyze the purity of the material using an appropriate analytical method such as HPLC or LC-MS to quantify the remaining 6-hydroxyindole and identify degradation products.[9][10][11][12]

-

Implement Inert Atmosphere Storage: 6-hydroxyindoles should be stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[13][14][15] If you have a glovebox, it is the ideal environment for storing and handling these compounds.[15] If not, consider using a desiccator that has been purged with an inert gas.

-

Use Air-Tight Containers: Ensure the compound is stored in a tightly sealed container. For highly sensitive applications, consider ampoulizing the material under an inert atmosphere.[15]

-

Consider Aliquoting: Upon receiving a new batch, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air each time a sample is taken.

Scenario 2: You observe rapid degradation of your 6-hydroxyindole in solution.

Question: I prepared a stock solution of 6-hydroxyindole in DMSO, but it turned dark within a few hours, and I'm seeing multiple peaks in my LC-MS analysis. How can I prevent this?

Answer:

6-hydroxyindoles are often more susceptible to oxidation when in solution. The choice of solvent, pH, and exposure to light and air can significantly accelerate degradation.[16][17][18]

Step-by-Step Protocol for Preparing and Storing 6-Hydroxyindole Solutions:

-

Solvent Selection and Preparation:

-

Use high-purity, anhydrous solvents. For some applications, solvents like DMSO or ethanol can be used.[8][19]

-

Crucially, degas the solvent before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications.[15]

-

-

pH Control:

-

Use of Antioxidants:

-

The addition of a suitable antioxidant to your stock solution can be an effective way to inhibit oxidative degradation.[8]

-

Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[8] The choice of antioxidant will depend on the compatibility with your downstream application.

-

-

Inert Atmosphere Handling:

-

Storage of Solutions:

Workflow for Handling Air-Sensitive 6-Hydroxyindoles

Caption: Workflow for proper storage and solution preparation of 6-hydroxyindoles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 6-hydroxyindole?

A1: For long-term stability, solid 6-hydroxyindole should be stored at -20°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container.[19][21]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of chemical degradation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[13][14][23] |

| Light | Protect from light (Amber vials) | Minimizes light-induced degradation.[22] |

| Container | Tightly sealed, preferably glass | Prevents exposure to air and moisture. |

Q2: Can I use a 6-hydroxyindole that has turned slightly pink or brown?

A2: A slight change in color indicates the onset of oxidation. While it may still be suitable for some qualitative applications, it is not recommended for quantitative studies or for use as a reference standard. The presence of impurities can lead to inaccurate results.[8] It is always best to use material that is white to off-white in color.[24]

Q3: What is the mechanism of 6-hydroxyindole oxidation?

A3: The oxidation of 6-hydroxyindoles likely proceeds through a free-radical mechanism.[2][3][4] The hydroxyl group can be oxidized to a semiquinone radical, which can then be further oxidized to a quinone. These reactive intermediates can then polymerize to form complex, colored products, often referred to as melanin-like polymers.[1][7]

Caption: Simplified proposed oxidation pathway of 6-hydroxyindole.

Q4: Are there any incompatible materials I should avoid when working with 6-hydroxyindoles?

A4: Yes, you should avoid strong oxidizing agents, as they will rapidly degrade the compound.[22] Additionally, be mindful of basic conditions, as a higher pH can increase the rate of oxidation for some phenolic compounds.[16]

Q5: How can I confirm the purity of my 6-hydroxyindole before use?

A5: The most reliable way to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for purity analysis.[11][25] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the identity of the main peak and characterize any degradation products.[9][10]

References

-

Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11499-11515. Available from: [Link]

-

Costanzo, S., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9587-9596. Available from: [Link]

-

Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ResearchGate. Available from: [Link]

-

Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study. Aarhus University - Pure. Available from: [Link]

-

Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics Discussions. Available from: [Link]

-

Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

-

Zgonnik, V., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available from: [Link]

-

Cárdenas, M., et al. (2002). Free radical-scavenging activity of indolic compounds in aqueous and ethanolic media. ResearchGate. Available from: [Link]

-

Zgonnik, V., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). Available from: [Link]

-

Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Available from: [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available from: [Link]

-

PrepChem.com. Synthesis of 6-hydroxyindole. Available from: [Link]

-

Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. Available from: [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. Available from: [Link]

-

Stankovic, S., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Available from: [Link]

-

Stankovic, S., et al. (2021). (PDF) Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. Available from: [Link]

-

Spath, M., et al. (2012). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. PMC. Available from: [Link]

-

d'Ischia, M., et al. (2005). 5,6-Dihydroxyindole Tetramers with “Anomalous” Interunit Bonding Patterns by Oxidative Coupling of 5,5′,6,6′-Tetrahydroxy-2,7′-biindolyl. Organic Letters, 7(24), 5449-5452. Available from: [Link]

-

Johnson, W., et al. (2012). Safety Assessment of 6-Hydroxyindole as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 147S-162S. Available from: [Link]

-

Zhang, Y., et al. (2018). Target-triggered deprotonation of 6-hydroxyindole-based BODIPY: specially switch on NIR fluorescence upon selectively binding to Zn2+. Chemical Communications, 54(72), 10101-10104. Available from: [Link]

-

Reddy, G. V., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8199-8205. Available from: [Link]

-

European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 6-Hydroxyindole. Available from: [Link]

-

Zhang, Y., et al. (2023). The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. Cell Death Discovery, 9(1), 249. Available from: [Link]

-

Decker, E. A., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available from: [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. Available from: [Link]

-

Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

-

Maeda, K., et al. (2020). 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients. Drug Metabolism and Pharmacokinetics, 35(6), 518-525. Available from: [Link]

-

de Oliveira, A. C. S., et al. (2023). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Available from: [Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Available from: [Link]

-

European Commission. (2003). opinion of the sccnfp on 6-hydroxyindole (A128). Available from: [Link]

-

Van den Tempel, T., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International, 31(6), 324-333. Available from: [Link]

-

Olsen, E., & Jonsdottir, R. (2010). Analytical Methods for Determination of the Oxidative Status in Oils. Matis. Available from: [Link]

-

Jo, Y. H., et al. (2018). HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia. KoreaScience. Available from: [Link]

-

European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on dihydroxyindole (A111). Available from: [Link]

-

Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. Available from: [Link]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.au.dk [pure.au.dk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. wpage.unina.it [wpage.unina.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 12. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [mdpi.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. fauske.com [fauske.com]

- 15. molan.wdfiles.com [molan.wdfiles.com]

- 16. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ibisscientific.com [ibisscientific.com]

- 18. mdpi.com [mdpi.com]

- 19. 6-Hydroxyindole | TargetMol [targetmol.com]

- 20. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. prepchem.com [prepchem.com]

- 24. 6-Hydroxyindole | 2380-86-1 [chemicalbook.com]

- 25. thomassci.com [thomassci.com]

Troubleshooting cyclization steps in indole-4-carboxylate synthesis

Technical Support Center: Indole-4-Carboxylate Synthesis Current Status: Operational | Topic: Cyclization Troubleshooting

Overview: The "4-Position" Challenge

Welcome to the technical guide for synthesizing indole-4-carboxylates. Accessing the 4-position of the indole core is notoriously difficult compared to the 5, 6, or 7 positions. This is due to peri-strain (steric interaction between the C4-substituent and C3-H) and electronic deactivation of the precursors.

This guide prioritizes the Leimgruber-Batcho and Palladium-Catalyzed routes, as they offer the highest reliability for this specific substitution pattern. We also address why the Fischer Indole Synthesis often fails for this target.

Module 1: Leimgruber-Batcho Indole Synthesis

Primary Application: Large-scale synthesis of methyl indole-4-carboxylate from 2-methyl-3-nitrobenzoate.[1]

The Workflow

-

Enamine Formation: Condensation of 2-methyl-3-nitrobenzoate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

-

Cyclization: Reductive cyclization of the resulting

-dimethylamino-2-nitrostyrene.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Stalled Enamine Formation (Starting material remains) | Steric Hindrance: The carboxylate at C1 sterically crowds the methyl group at C2, making deprotonation difficult. | Add Pyrrolidine: Add 1.0–1.5 eq. of pyrrolidine. It displaces dimethylamine to form a more reactive pyrrolidinyl-enamine intermediate, accelerating the reaction. |

| "Red Oil" / Polymerization (Low yield after Step 1) | Thermal Decomposition: Extended heating (>110°C) causes polymerization of the electron-deficient styrene. | Vacuum Removal: Continuously remove methanol/dimethylamine by performing the reaction under slight vacuum or with a nitrogen sweep to drive equilibrium without excessive heat. |

| Incomplete Cyclization (Intermediate isolated) | Hydroxylamine Arrest: The reduction stopped at the hydroxylamine ( | Acidic Boost: If using catalytic hydrogenation (Pd/C), add a catalytic amount of acetic acid. This promotes the dehydration step required for ring closure. |

| Over-Reduction (Formation of indoline) | Aggressive Hydrogenation: High pressure H2 reduces the C2-C3 double bond of the indole. | Poison the Catalyst: Switch to Raney Nickel at atmospheric pressure, or use Fe/AcOH (chemical reduction) which is chemoselective for the nitro group and spares the indole alkene. |

Technical Insight: The Reduction Trap

In the synthesis of indole-4-carboxylates, the nitro group is sterically shielded by the adjacent ester. Standard hydrogenation often fails to fully reduce the nitro group to the amine required for cyclization.

-

Recommendation: Use Titanium(III) Chloride (TiCl3) in buffered solution if catalytic hydrogenation fails. It acts as a single-electron transfer agent that rapidly reduces the nitro group to the nitrene/amine, triggering spontaneous cyclization.

Module 2: Palladium-Catalyzed Annulation

Primary Application: Synthesis from 2-haloanilines (via Larock or C-H activation) or 2-nitrostyrenes (reductive carbonylation).

The Workflow

-

Route A (Reductive Carbonylation): 2-nitrostyrene + CO + Pd catalyst

Indole-4-carboxylate. -

Route B (Oxidative Cyclization): 2-alkynylaniline + CO + Pd catalyst.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |